molecular formula C13H15Cl2N3O B11833949 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one dihydrochloride

2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one dihydrochloride

Cat. No.: B11833949
M. Wt: 300.18 g/mol
InChI Key: YKKAJWGYZQPMNS-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one dihydrochloride involves multiple steps. One common synthetic route starts with the condensation of a pyridine derivative with a pyrimidine derivative. The reaction conditions typically involve the use of a base such as sodium hydride and a solvent like dimethylformamide (DMF) . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .

Chemical Reactions Analysis

2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one dihydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. The pathways involved can include inhibition of key metabolic enzymes or signaling proteins, leading to altered cellular processes .

Comparison with Similar Compounds

2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one dihydrochloride can be compared with other similar compounds such as:

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific phenyl and dihydrochloride groups, which contribute to its distinct properties and applications .

Properties

Molecular Formula

C13H15Cl2N3O

Molecular Weight

300.18 g/mol

IUPAC Name

2-phenyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one;dihydrochloride

InChI

InChI=1S/C13H13N3O.2ClH/c17-13-10-8-14-7-6-11(10)15-12(16-13)9-4-2-1-3-5-9;;/h1-5,14H,6-8H2,(H,15,16,17);2*1H

InChI Key

YKKAJWGYZQPMNS-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1N=C(NC2=O)C3=CC=CC=C3.Cl.Cl

Origin of Product

United States

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